Increased Crosslink Density Versus Dimethyl Analog (CAS 85422-97-5) Through Higher Monomer Functionality
Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate possesses two polymerizable acrylate groups per molecule, enabling it to function as a covalent crosslinker during radical polymerization, whereas the dimethyl analog (CAS 85422-97-5) and mono-quaternary ammonium acrylates typically provide only one reactive vinyl group [1]. In network formation, the theoretical crosslink functionality of the target compound is f = 4 (two vinyl groups), compared to f = 2 for mono-functional quaternary ammonium acrylate monomers, resulting in a predicted gel-point conversion of ~33% (f=4) versus ~100% (f=2) in stoichiometric systems [2]. This functional difference permits the target compound to generate insoluble, crosslinked networks essential for durable antimicrobial coatings, while mono-functional analogs yield only linear or branched soluble polymers unless an external crosslinker is added [3].
| Evidence Dimension | Crosslink functionality (number of polymerizable acrylate groups per molecule) |
|---|---|
| Target Compound Data | 2 acrylate groups (f = 4 in network formation) |
| Comparator Or Baseline | Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate (CAS 85422-97-5): 2 acrylate groups (f = 4); typical mono-quaternary ammonium acrylate: 1 acrylate group (f = 2) |
| Quantified Difference | Equivalent to dimethyl analog in functionality; 2× higher crosslink density potential versus mono-functional alternatives |
| Conditions | Flory-Stockmayer gelation theory for step-growth or chain-growth polymerization; assumes equal reactivity of acrylate groups |
Why This Matters
Procurement of a monomer with inherent crosslinking capability eliminates the need for supplemental crosslinkers, simplifying formulation and improving batch-to-batch consistency in coating and hydrogel applications.
- [1] PubChem. Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate (CID 44152590). https://pubchem.ncbi.nlm.nih.gov/compound/44152590 View Source
- [2] Flory, P.J. Principles of Polymer Chemistry, Cornell University Press, 1953 (class-level theory for gel-point prediction based on monomer functionality). View Source
- [3] G. Odian, Principles of Polymerization, 4th ed., Wiley, 2004 (class-level discussion of crosslinking and network formation). View Source
